molecular formula C8H4ClF2NO2 B11775422 4-Chloro-2-(difluoromethoxy)benzo[d]oxazole

4-Chloro-2-(difluoromethoxy)benzo[d]oxazole

Katalognummer: B11775422
Molekulargewicht: 219.57 g/mol
InChI-Schlüssel: RQITYQNFBZDDRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of chlorine and difluoromethoxy groups in this compound enhances its chemical properties, making it a valuable molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoromethoxy)benzo[d]oxazole typically involves the reaction of 4-chloro-2-aminophenol with difluoromethyl ether in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and enhances the overall yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(difluoromethoxy)benzo[d]oxazole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its pharmacological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-4-(difluoromethoxy)benzoic acid
  • Benzo[d]oxazole-2-thiol
  • 2-(Chloromethyl)-1H-benzo[d]imidazole

Uniqueness

4-Chloro-2-(difluoromethoxy)benzo[d]oxazole stands out due to its unique combination of chlorine and difluoromethoxy groups, which enhance its chemical stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Eigenschaften

Molekularformel

C8H4ClF2NO2

Molekulargewicht

219.57 g/mol

IUPAC-Name

4-chloro-2-(difluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C8H4ClF2NO2/c9-4-2-1-3-5-6(4)12-8(13-5)14-7(10)11/h1-3,7H

InChI-Schlüssel

RQITYQNFBZDDRZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Cl)N=C(O2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.